molecular formula C10H9BrN2O5 B3051371 Methyl 3-acetylamino-6-bromo-2-nitrobenzoate CAS No. 333458-73-4

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate

Cat. No.: B3051371
CAS No.: 333458-73-4
M. Wt: 317.09 g/mol
InChI Key: VWBZGNWNFAFBFT-UHFFFAOYSA-N
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Description

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, bromo, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetylamino-6-bromo-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and acetylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, nitration might be carried out using a mixture of concentrated nitric and sulfuric acids, while bromination could involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters can help in achieving consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Methyl 3-acetylamino-6-bromo-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-acetylamino-6-bromo-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetylamino-6-bromo-2-nitrobenzoate depends on the specific application and the target molecule. In biological systems, the compound’s functional groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-6-bromo-2-nitrobenzoate: Similar structure but with an amino group instead of an acetylamino group.

    Methyl 3-acetylamino-6-chloro-2-nitrobenzoate: Similar structure but with a chloro group instead of a bromo group.

    Methyl 3-acetylamino-6-bromo-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (acetylamino) groups can influence its chemical behavior in various reactions .

Properties

IUPAC Name

methyl 3-acetamido-6-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-5(14)12-7-4-3-6(11)8(10(15)18-2)9(7)13(16)17/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBZGNWNFAFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457073
Record name Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333458-73-4
Record name Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To conc. sulfuric acid (150 mL), methyl 5-acetylamino-2-bromobenzoate (Reference Compound No. 1-(2), 18.5 g, 68.1 mmol) was added portionwise at 0° C., and conc. nitric acid (150 mL) was added dropwise thereto over 1 hour. The reaction mixture was stirred for 30 minutes, poured into iced water (1 L), and then the whole was extracted with ethyl acetate (500 mL, twice). The organic layer was washed with water (1 L, twice), saturated aqueous sodium hydrogen carbonate solution (1 L), and saturated brine (1 L) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give the titled reference compound (13.4 g) as a yellow solid. (Yield 62%)
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150 mL
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150 mL
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1 L
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Yield
62%

Synthesis routes and methods II

Procedure details

To a mixed solution of 3-(acetylamino)-6-bromo-2-nitrobenzoic acid (2.00 g, 6.60 mmol) in methanol (20 mL) and tetrahydrofuran (5 mL) was added 2M trimethylsilyldiazomethane/diethyl ether solution (10.6 mL, 21.1 mmol) under ice-cooling, and the mixture was stirred at room temperature for 5 days. The reaction solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=25/75→60/40) to give the title compound (1.39 g, yield 66%).
Quantity
2 g
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trimethylsilyldiazomethane diethyl ether
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10.6 mL
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20 mL
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5 mL
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Yield
66%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-acetylamino-6-bromo-2-nitro-benzoic acid (3.86 g, 14.96 mmol) in dry THF (42 mL) and dry methanol (18 mL) was added a solution of (trimethylsilyl)diazomethane in hexane (2M, 24 mL, 48 mmol). The solution was stirred at room temperature for 3 h and evaporated. The residue was purified by flash chromatography in hexanes/ethyl acetate (6:1) to give 3-acetylamino-6-bromo-2-nitrobenzoic acid methyl ester (2.45 g, 52%).
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3.86 g
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24 mL
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42 mL
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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